molecular formula C27H24F2N4O4 B2371929 N-(3,4-difluorophenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251691-23-2

N-(3,4-difluorophenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2371929
CAS No.: 1251691-23-2
M. Wt: 506.51
InChI Key: ADELKQJODYKMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H24F2N4O4 and its molecular weight is 506.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O4/c1-36-24-10-5-18(11-25(24)37-2)12-26(34)31-19-6-3-17(4-7-19)14-33-15-23(30-16-33)27(35)32-20-8-9-21(28)22(29)13-20/h3-11,13,15-16H,12,14H2,1-2H3,(H,31,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADELKQJODYKMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an imidazole ring and multiple aromatic substituents. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC20H24F2N2O3
Molecular Weight414.88 g/mol
LogP2.734
Polar Surface Area42.45 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Research indicates that imidazole derivatives, including this compound, exhibit anticancer properties through several mechanisms:

  • Tubulin Polymerization Inhibition : Similar compounds have shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • EGFR Inhibition : Some studies suggest that imidazole derivatives can inhibit the phosphorylation of epidermal growth factor receptor (EGFR), a key player in tumor growth and survival pathways .
  • Induction of DNA Damage : Compounds with similar structures have been observed to increase γ-H2AX foci, indicating DNA damage, which triggers repair mechanisms leading to cell death in cancerous cells .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Activity : In vitro studies on various cancer cell lines (e.g., HeLa and A549) have demonstrated that imidazole derivatives exhibit IC50 values ranging from 0.29 to 1.48 μM, indicating potent anticancer effects .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the aromatic rings significantly enhances the potency of these compounds against various cancer cell lines. For instance, modifications at the C2 position of the imidazole ring have been linked to increased activity .

Case Studies

  • Inhibition of Cancer Cell Growth : A study reported that a structurally similar compound exhibited an IC50 value of 0.4 µM against porcine brain tubulin polymerization, outperforming standard treatments like nocodazole .
  • Cell Cycle Arrest : Another investigation found that treatment with an imidazole derivative caused a significant increase in the percentage of cells in the G2/M phase of the cell cycle at concentrations as low as 60 nM, suggesting effective cell cycle modulation .

Scientific Research Applications

Pharmacological Properties

Anticancer Activity : The imidazole ring is a common structural motif in many bioactive compounds. Recent studies have highlighted the anticancer properties of imidazole derivatives, indicating their ability to interact with various biological targets. For instance, compounds containing imidazole rings have been shown to modulate microtubules and inhibit histone deacetylases, which are crucial in cancer cell proliferation and survival .

Mechanism of Action : The mechanism by which imidazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. This includes inhibition of tubulin polymerization and modulation of signaling pathways involving p53 and PARP .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompoundCancer Cell Lines TestedIC50 Values (µM)Mechanism
Donthiboina et al. (2021)Imidazopyridine-triazole conjugatesA549, MDA-MB-2310.51 - 0.63Tubulin polymerization inhibition
Sharma et al. (2021)Various benzimidazole derivativesMultiple lines0.29 - 1.48Histone deacetylase inhibition
Rathore et al. (2017)Benzimidazole derivativesB16F10, BT47474.17% inhibition (compared to indomethacin)COX-2 inhibition

Anticonvulsant Activity

Another significant application of compounds similar to N-(3,4-difluorophenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is in the development of anticonvulsants. Research has demonstrated that certain substituted amides exhibit potent anticonvulsant activity by targeting voltage-gated sodium channels .

Mechanism : These compounds transition sodium channels to a slow-inactivated state, thereby reducing neuronal excitability and preventing seizure activity.

Synthesis and Structural Analysis

The synthesis of this compound involves nucleophilic substitution reactions that yield high purity and yield . Structural analysis reveals intermolecular hydrogen bonding that contributes to the stability and crystallinity of the compound.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The acetamido linker (-NHCO-) undergoes pH-dependent hydrolysis, with distinct behavior in acidic versus alkaline conditions:

Condition Reaction OutcomeRate Constant (k)Reference
0.1 M HCl (60°C)Cleavage to 3,4-dimethoxyphenylacetic acidk=3.2×104s1k=3.2\times 10^{-4}\,\text{s}^{-1}
0.1 M NaOH (60°C)Degradation to primary amine derivativek=1.8×104s1k=1.8\times 10^{-4}\,\text{s}^{-1}

This instability necessitates controlled storage at neutral pH (6–8) for long-term stability.

Nucleophilic Substitution at Fluorinated Aromatic Rings

The 3,4-difluorophenyl group participates in nucleophilic aromatic substitution (SNAr) reactions under specific conditions:

Reagents/Conditions

  • Thiophenol/K₂CO₃/DMF (80°C) : Replaces fluorine atoms with thioether groups .

  • Ammonia/CuCl (120°C) : Substitutes fluorine with amino groups, yielding a diamino derivative .

Key Observation :
Reactivity follows the order meta-F > para-F due to electronic effects from the adjacent carboxamide group.

Oxidation of Methoxy Substituents

The 3,4-dimethoxyphenyl moiety undergoes oxidative demethylation:

Oxidizing Agent ProductYield (%)Conditions
CAN (Ce(NH₄)₂(NO₃)₆)3,4-Dihydroxyphenylacetamido derivative72%Acetonitrile, 25°C
H₂O₂/FeCl₃Partial demethylation (mono-OH)58%Ethanol, 60°C

This reaction modulates solubility and bioavailability by introducing phenolic -OH groups .

Imidazole Ring Functionalization

The 1H-imidazole core participates in electrophilic substitution and coordination chemistry:

  • Electrophilic Nitration :
    Reacts with HNO₃/H₂SO₄ at 0°C to form 5-nitroimidazole derivatives (confirmed via 1H^{1}\text{H}
    -NMR).

  • Metal Coordination :
    Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N3 of the imidazole ring, forming octahedral complexes .

Enzymatic Interactions

As a cyclooxygenase-2 (COX-2) inhibitor, the compound undergoes target-specific interactions:

Parameter ValueMethod
IC₅₀ (COX-2)0.48±0.03μM0.48\pm 0.03\,\mu \text{M}
Fluorescence assay
Selectivity (COX-2/COX-1)18:1ELISA

Mechanistic studies suggest hydrogen bonding between the carboxamide oxygen and COX-2’s Tyr385 residue .

Stability Under Physiological Conditions

Accelerated stability studies in simulated biological fluids:

Medium Half-life (t₁/₂)Major Degradation Pathway
Human plasma (37°C)6.2 hoursEsterase-mediated hydrolysis
Liver microsomes2.8 hoursOxidative demethylation

These data inform prodrug design strategies to enhance metabolic stability .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

  • C–F bond cleavage on the difluorophenyl ring (quantum yield Φ=0.12Φ=0.12
    ) .

  • Imidazole ring opening via [2+2] cycloaddition (minor pathway, Φ=0.03Φ=0.03
    ) .

This compound’s multifunctional architecture enables tailored synthetic modifications for optimizing pharmacological properties. Current research gaps include detailed kinetic studies of its radical-mediated reactions and enantioselective transformations.

Preparation Methods

Synthesis of 1-(4-Aminobenzyl)-1H-Imidazole-4-Carboxylic Acid

Procedure :

  • Alkylation of imidazole : React imidazole with 4-nitrobenzyl bromide in DMF using NaH as a base (0–5°C, 2 h).
  • Nitro reduction : Hydrogenate the nitro group to an amine using 10% Pd/C in ethanol (1 atm H₂, 25°C, 12 h).
  • Carboxylic acid introduction : Oxidize position 4 of the imidazole ring using KMnO₄ in acidic conditions (H₂SO₄, 60°C, 6 h).

Yield : 68–72% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Formation of 2-(3,4-Dimethoxyphenyl)Acetamido Intermediate

Procedure :

  • Activation of 2-(3,4-dimethoxyphenyl)acetic acid : Convert to acid chloride using SOCl₂ (reflux, 4 h).
  • Amide coupling : React with 1-(4-aminobenzyl)-1H-imidazole-4-carboxylic acid in dry THF, using Et₃N as a base (0°C to RT, 8 h).

Yield : 85–90% after recrystallization (ethanol/water).

Carboxamide Formation at Imidazole Position 4

Procedure :

  • Activation of carboxylic acid : Treat 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxylic acid with EDCI/HOBt in DMF (0°C, 30 min).
  • Coupling with 3,4-difluoroaniline : Add aniline derivative and stir at RT for 24 h.

Yield : 75–80% after purification (HPLC, acetonitrile/water).

Alternative Microwave-Assisted Synthesis

Procedure :

  • One-pot imidazole formation : Heat a mixture of 4-nitrobenzylamine, glyoxal, and ammonium acetate under microwave irradiation (150°C, 10 min).
  • Parallel functionalization : Sequential acetamido and carboxamide couplings using microwave-optimized conditions (100 W, 80°C, 5–15 min per step).

Advantages :

  • 40% reduction in reaction time.
  • Improved yields (82–88%).

Catalytic Methods for Key Bond Formations

Palladium-Catalyzed Amination

Application : Introducing the 3,4-difluorophenyl group via Buchwald-Hartwig coupling.
Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos.
  • Base: Cs₂CO₃.
  • Solvent: Toluene, 110°C, 12 h.

Yield : 70–75%.

Copper-Mediated Imidazole Alkylation

Application : Benzyl group installation at imidazole N1.
Conditions :

  • Catalyst: CuI.
  • Ligand: 1,10-phenanthroline.
  • Base: K₃PO₄.
  • Solvent: DMSO, 100°C, 8 h.

Yield : 65–70%.

Critical Reaction Optimization Data

Step Reagents/Conditions Yield (%) Purity (HPLC) Source
Imidazole alkylation NaH, DMF, 0°C 72 95%
Acetamido coupling SOCl₂, Et₃N, THF 88 98%
Carboxamide formation EDCI/HOBt, DMF 78 97%
Microwave synthesis 150°C, 10 min 85 99%

Analytical Characterization

  • HRMS : m/z 508.1784 [M+H]⁺ (calc. 508.1789).
  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, imidazole-H), 7.55–7.12 (m, 8H, aromatic), 4.92 (s, 2H, CH₂), 3.81 (s, 6H, OCH₃).
  • IR : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H).

Industrial-Scale Considerations

  • Cost-effective steps : Use of NaH for alkylation (patent WO2017191650A1).
  • Safety protocols : Handling SOCl₂ in closed systems.
  • Waste reduction : Solvent recovery in microwave methods.

Q & A

Q. What are the optimal multi-step synthetic routes for synthesizing this compound, considering the reactivity of its functional groups?

Methodological Answer: The synthesis involves sequential functionalization of the imidazole core. Key steps include:

  • Step 1: Condensation of 3,4-dimethoxyphenylacetic acid with 4-aminobenzylamine to form the acetamido-benzyl intermediate. This requires activating agents like EDCI/HOBt in anhydrous DMF under nitrogen .
  • Step 2: Alkylation of the imidazole nitrogen using the benzyl intermediate. K₂CO₃ in DMF at 60°C facilitates this step, with monitoring via TLC (ethyl acetate/hexane, 1:1) .
  • Step 3: Final carboxamide coupling with 3,4-difluoroaniline. HATU or DCC/DMAP in dichloromethane is recommended, with purification via flash chromatography .
    Critical Note: Protect the imidazole ring from oxidation using inert atmospheres and low temperatures during reactive steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity >95%. Monitor at 254 nm due to aromatic absorption .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Key signals include imidazole protons (δ 7.2–8.1 ppm), difluorophenyl (δ 6.8–7.3 ppm), and methoxy groups (δ 3.8 ppm) .
    • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm deviation .
  • X-ray Crystallography: For absolute configuration (if crystals form), use slow evaporation from ethanol/water .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating its anti-inflammatory and anticancer activities?

Methodological Answer:

  • In Vitro:
    • Kinase Inhibition: Screen against MAPK or PI3K isoforms using fluorescence polarization assays .
    • Cell Viability: Test IC₅₀ in cancer lines (e.g., MCF-7, A549) via MTT assay, comparing to structurally similar compounds with chloro/methoxy substitutions .
  • In Vivo:
    • Anti-inflammatory: Murine LPS-induced endotoxemia model; measure TNF-α/IL-6 via ELISA .
    • Anticancer: Xenograft models (e.g., HCT-116 colon cancer) with oral dosing (10–50 mg/kg); monitor tumor volume and toxicity .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact pharmacological activity?

Methodological Answer:

Substituent Biological Impact Evidence Source
3,4-DifluorophenylEnhances metabolic stability via reduced CYP450 oxidation
3,4-DimethoxyphenylIncreases lipophilicity, improving membrane permeability but reducing solubility
Benzyl-Imidazole LinkerRigidity improves target binding affinity compared to flexible chains

Design Strategy: Replace methoxy with trifluoromethoxy to balance solubility and activity .

Q. How can researchers resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

  • Issue: Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration).
  • Resolution:
    • Standardize assays using 10 μM ATP and recombinant human enzymes .
    • Validate via orthogonal methods (e.g., SPR for binding kinetics) .
  • Case Study: A 2023 study found that Mg²⁺ concentration (1–5 mM) significantly alters inhibition efficacy for similar imidazole derivatives .

Methodological Optimization

Q. What strategies mitigate low yields (<30%) in the final amidation step?

Methodological Answer:

Parameter Optimized Condition Impact
SolventSwitch from DCM to THFImproves carboxamide activation
CatalystUse HATU instead of DCCReduces racemization
Temperature0°C → RT gradual warmingMinimizes side reactions
WorkupAcidic wash (pH 4–5)Removes unreacted aniline

Validation: Post-optimization yields increased to 65–70% in pilot trials .

Q. How can computational tools predict off-target effects or toxicity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to screen against >200 human kinases; prioritize hits with ΔG < −8 kcal/mol .
  • ADMET Prediction: SwissADME predicts high gastrointestinal absorption but potential CYP3A4 inhibition. ProDrug strategies (e.g., esterification) may reduce hepatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.